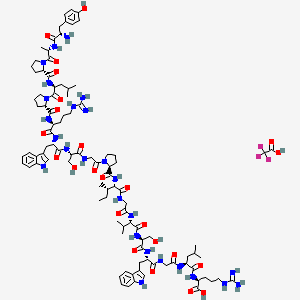
Spadin (trifluoroacetate salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spadin (trifluoroacetate salt) is a peptide derived from the propeptide released in blood upon Sortilin modification. It is known for its role as an inhibitor of the two-pore domain potassium channel K2P2.1/TREK1, which is significant in the field of neuroscience due to its antidepressant effects . The compound has a molecular formula of C96H142N26O22 · xC2HF3O2 and a molecular weight of 2012.32 (free base basis) .
準備方法
Synthetic Routes and Reaction Conditions
Spadin (trifluoroacetate salt) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Industrial Production Methods
Industrial production of spadin (trifluoroacetate salt) follows similar synthetic routes as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and large-scale HPLC systems ensures the efficient production of high-purity peptides. The process involves rigorous quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
Spadin (trifluoroacetate salt) primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.
Common Reagents and Conditions
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Peptide Cleavage: Trifluoroacetic acid is used to cleave the peptide from the solid support and to remove protecting groups.
Major Products Formed
The primary product formed is the spadin peptide itself, with trifluoroacetate as a counterion. The purity and integrity of the peptide are confirmed through analytical techniques such as mass spectrometry and HPLC .
科学的研究の応用
Spadin (trifluoroacetate salt) has several scientific research applications:
Neuroscience: It is used to study the modulation of TREK-1 channels and their role in depression and other neurological disorders
Pharmacology: Spadin is investigated for its potential as a fast-acting antidepressant with fewer side effects compared to traditional antidepressants
Cell Biology: The compound is used to explore the signaling pathways and cellular mechanisms involving TREK-1 channels.
Drug Development: Spadin serves as a lead compound in the development of new therapeutic agents targeting potassium channels.
作用機序
Spadin exerts its effects by selectively inhibiting the TREK-1 potassium channel. This inhibition leads to an increase in neuronal excitability and neurotransmitter release, particularly serotonin, which is associated with antidepressant effects . The compound interacts with receptors such as 5-HT4 and mGluR2, modulating serotonergic function and contributing to its antidepressant properties .
類似化合物との比較
Similar Compounds
Humanin Trifluoroacetate: Another peptide with neuroprotective properties.
TNIIIA2 Trifluoroacetate: A peptide with anti-inflammatory effects.
D12-116 Trifluoroacetate: A peptide used in cancer research.
Uniqueness of Spadin
Spadin is unique due to its specific inhibition of the TREK-1 channel and its rapid onset of antidepressant action. Unlike traditional antidepressants, spadin does not require weeks of administration to exhibit therapeutic effects, making it a promising candidate for fast-acting depression treatments .
特性
分子式 |
C98H143F3N26O24 |
|---|---|
分子量 |
2126.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C96H142N26O22.C2HF3O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;3-2(4,5)1(6)7/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);(H,6,7)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1 |
InChIキー |
BCQNVTHNUJMVMT-JEJDUWLBSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O |
正規SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



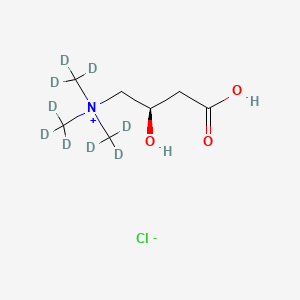
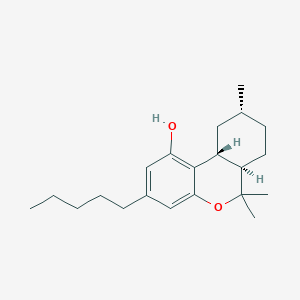
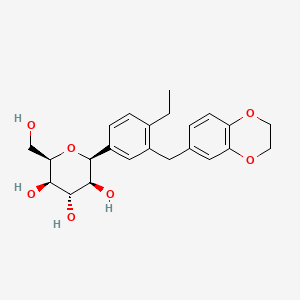

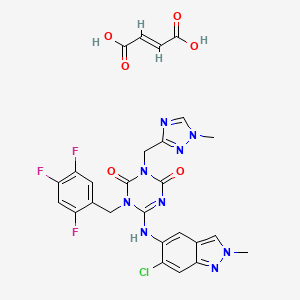
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoate](/img/structure/B10829042.png)
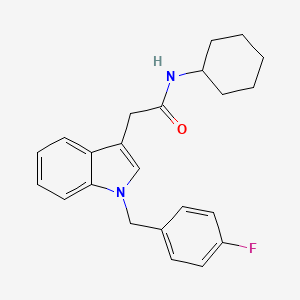
![3-Heptyl-6,6,9-trimethyl-6aS,7,8,9S,10,10aS-hexahydro-6H-benzo[c]chromen-1-ol](/img/structure/B10829048.png)
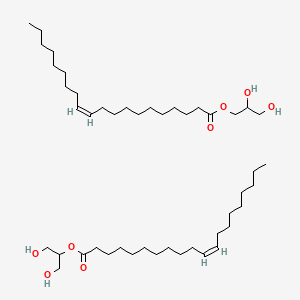
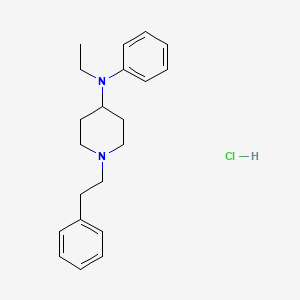
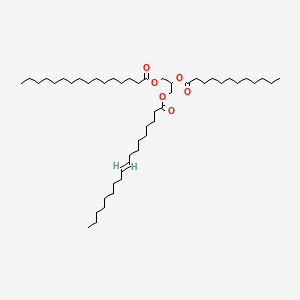
![[(2R,3R,4R,5R,6S,8R,10S,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10829071.png)

